1-(7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
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Description
1-(7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H21ClN6O3 and its molecular weight is 416.87. The purity is usually 95%.
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Biological Activity
The compound 1-(7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a purine base modified with a chlorobenzyl group and a piperidine carboxamide moiety. Its structure is significant for its biological interactions:
- Purine Base : Implicated in various biological processes, including nucleic acid metabolism.
- Chlorobenzyl Group : Enhances lipophilicity and may improve cell membrane permeability.
- Piperidine Carboxamide : Potentially involved in receptor binding and enzyme inhibition.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties . In vitro studies have shown efficacy against several cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical) | 5.2 | Induction of apoptosis |
MCF-7 (breast) | 4.8 | Inhibition of cell proliferation |
A549 (lung) | 6.0 | Disruption of mitochondrial function |
These findings suggest that the compound may act by inducing apoptosis and inhibiting critical signaling pathways involved in cancer cell survival.
Antiviral Properties
The purine structure suggests potential antiviral activity , particularly against viruses that exploit purine metabolism. Preliminary studies have indicated effectiveness against:
Virus | Activity Observed |
---|---|
Influenza A | Viral replication inhibition |
Herpes Simplex Virus | Decreased viral load |
These results highlight the compound's potential as a therapeutic agent in treating viral infections.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:
- Purinergic Receptors : The compound may modulate purinergic signaling pathways, influencing immune responses and inflammation .
- Enzyme Inhibition : Studies have shown that it can inhibit key enzymes involved in nucleotide metabolism, which is crucial for both cancer and viral proliferation .
Case Studies
Recent literature has documented several case studies demonstrating the efficacy of this compound:
- Case Study 1 : A study on MCF-7 cells revealed that treatment with the compound led to a significant reduction in cell viability and induced cell cycle arrest at the G1 phase.
- Case Study 2 : In vivo models using murine systems demonstrated that administration of the compound resulted in tumor size reduction and improved survival rates compared to controls.
Properties
IUPAC Name |
1-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3/c1-24-16-14(17(28)23-19(24)29)26(10-12-4-2-3-5-13(12)20)18(22-16)25-8-6-11(7-9-25)15(21)27/h2-5,11H,6-10H2,1H3,(H2,21,27)(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTCDDKENQUXRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)C(=O)N)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.